molecular formula C10H17N3 B8433635 2-[N-(3-aminopropyl)-N-methylamino]-3-methylpyridine

2-[N-(3-aminopropyl)-N-methylamino]-3-methylpyridine

Cat. No. B8433635
M. Wt: 179.26 g/mol
InChI Key: JTMRNELAKPDUOH-UHFFFAOYSA-N
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Patent
US04547506

Procedure details

A mixture of 3-methyl-2-bromopyridine (15 g), 1,3-diaminopropane (37.3 g) and pyridine (10 ml) was heated under reflux for 3 hr. After stripping, the residue was treated with 2N sodium hydroxide and the product extracted into chloroform. The extract was dried, stripped and the residue distilled at reduced pressure to give 2-(3-aminopropylamino)-3-methylpyridine (6.94 g) bp 100° C., 0.09 mm Hg. (ii) Sodium hydride (1.11 g) was dissolved in DMSO (20 ml) at 70°-75° C. The solution was cooled and 2-(3-aminopropylamino)-3-methylpyridine (6.94 g) in DMSO (10 ml) added at room temperature. Methyl iodide (6.56g) in DMSO (20 ml) was added dropwise maintaining the temperature at 20°-25° C. After a further 1 hr, water (100 ml) was added and the mixture extracted with chloroform. The chloroform extract was washed with 2N hydrochloric acid. The pH of the acid extract was raised to 9.5 and extracted with chloroform. The pH was raised further to 14 and again extracted with chloroform. After stripping the final extract, the residue was taken back up in water and the product extracted out again with ether. After drying (K2CO3), stripping the ether extract gave 2-[N-(3-aminopropyl)-N-methylamino]-3-methylpyridine (4.46 g) as an oil which was used without further purification. (iii) 2-[N-(3-aminopropyl)-N-methylamino]-3-methylpyridine (1.5 g) and 2-nitroamino-5-(6-methylpyrid-3-ylmethyl)pyrimid-4-one (1.46 g) were heated together under reflux in pyridine (10 ml) for 20 hr. The mixture was stripped and the residue triturated with water (pH adjusted to 7 with 6N hydrochloric acid) until a solid (2.1 g) was obtained. This was chromatographed (silica gel, 1-3% methanol/chloroform) and crystallised from acetone/water to give 2-[3-[N-methyl-N-(3-methylpyrid-2-yl)amino]-propylamino]-5-(6-methylpyrid-3-ylmethyl)pyrimid-4-one 1H2O, 0.48 g (22%) mp 83°-85° C.
Name
Sodium hydride
Quantity
1.11 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6.94 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
6.56 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]([CH2:14][CH2:15][CH2:16][N:17]2C(=O)C3=CC=CC=C3C2=O)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=2)C=CC=CC=1.N[CH2:29]CCNC1C(C)=CC=CN=1.CI.O>CS(C)=O>[NH2:17][CH2:16][CH2:15][CH2:14][N:7]([C:8]1[C:13]([CH3:29])=[CH:12][CH:11]=[CH:10][N:9]=1)[CH3:1]

Inputs

Step One
Name
Sodium hydride
Quantity
1.11 g
Type
reactant
Smiles
C1(=CC=CC=C1)N(C1=NC=CC=C1)CCCN1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
6.94 g
Type
reactant
Smiles
NCCCNC1=NC=CC=C1C
Name
Quantity
10 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
6.56 g
Type
reactant
Smiles
CI
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at 20°-25° C
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
The chloroform extract
WASH
Type
WASH
Details
was washed with 2N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The pH of the acid extract
TEMPERATURE
Type
TEMPERATURE
Details
was raised to 9.5
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
TEMPERATURE
Type
TEMPERATURE
Details
The pH was raised further to 14
EXTRACTION
Type
EXTRACTION
Details
again extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
final extract
EXTRACTION
Type
EXTRACTION
Details
the product extracted out again with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying (K2CO3)
EXTRACTION
Type
EXTRACTION
Details
extract

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NCCCN(C)C1=NC=CC=C1C
Measurements
Type Value Analysis
AMOUNT: MASS 4.46 g
YIELD: CALCULATEDPERCENTYIELD 801.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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